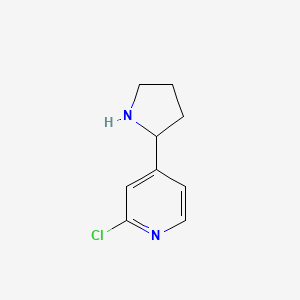

2-Chloro-4-(2-pyrrolidinyl)pyridine

Description

Properties

IUPAC Name |

2-chloro-4-pyrrolidin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2/c10-9-6-7(3-5-12-9)8-2-1-4-11-8/h3,5-6,8,11H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCYXTIZYRNXRPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization Methodologies and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are primary methods for elucidating the carbon-hydrogen framework of 2-Chloro-4-(2-pyrrolidinyl)pyridine. While direct experimental spectra for this specific compound are not widely published, the expected chemical shifts and coupling patterns can be predicted based on the analysis of its constituent parts: the 2-chloropyridine (B119429) core and the 4-(pyrrolidinyl) substituent. acs.orgchemicalbook.com

The ¹H NMR spectrum is expected to show distinct signals for the protons on both the pyridine (B92270) ring and the pyrrolidine (B122466) ring. The protons on the pyridine ring will appear in the aromatic region (typically δ 6.5-8.5 ppm). The electron-donating pyrrolidinyl group at the C4 position and the electron-withdrawing chlorine atom at the C2 position will influence their exact shifts. The pyrrolidine protons will appear in the aliphatic region (typically δ 1.5-4.0 ppm).

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The pyridine ring carbons are expected to resonate in the downfield region (δ 110-160 ppm), with the carbon attached to the chlorine atom (C2) being significantly affected. The aliphatic carbons of the pyrrolidine ring will appear in the upfield region (typically δ 20-60 ppm).

Predicted ¹H NMR Data for this compound This table is predictive and based on data from analogous structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Pyridine H-3 | 6.5 - 6.8 | Doublet (d) | ~1.5-2.0 |

| Pyridine H-5 | 6.7 - 7.0 | Doublet of doublets (dd) | ~5.0-6.0, ~1.5-2.0 |

| Pyridine H-6 | 8.0 - 8.3 | Doublet (d) | ~5.0-6.0 |

| Pyrrolidine H-2' | 4.0 - 4.5 | Multiplet (m) | - |

| Pyrrolidine H-3', H-4' | 1.8 - 2.2 | Multiplet (m) | - |

| Pyrrolidine H-5' | 3.3 - 3.7 | Multiplet (m) | - |

Predicted ¹³C NMR Data for this compound This table is predictive and based on data from analogous structures.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridine C2 | 150 - 153 |

| Pyridine C3 | 107 - 110 |

| Pyridine C4 | 152 - 155 |

| Pyridine C5 | 108 - 112 |

| Pyridine C6 | 148 - 151 |

| Pyrrolidine C2' | 55 - 60 |

| Pyrrolidine C3' | 24 - 28 |

| Pyrrolidine C4' | 24 - 28 |

| Pyrrolidine C5' | 46 - 50 |

To unambiguously assign the ¹H and ¹³C signals and to elucidate the complete molecular structure, a suite of two-dimensional (2D) NMR experiments is employed. researchgate.net These techniques are invaluable for mapping out the intricate network of connections within the molecule. acs.orgscience.govnih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would reveal correlations between H-5 and H-6 on the pyridine ring, and within the pyrrolidine ring, it would show the coupling network between the protons at C2', C3', C4', and C5'. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. HSQC is crucial for assigning the carbon signals based on the more easily interpreted proton spectrum. For instance, the proton at H-3 would show a cross-peak to the C3 carbon signal. dergipark.org.tr

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is essential for piecing together the molecular fragments. For example, the proton at H-3 on the pyridine ring would show a correlation to carbons C2, C4, and C5, confirming their connectivity. Likewise, the pyrrolidine protons would show correlations to the C4 carbon of the pyridine ring, establishing the point of substitution. researchgate.netdergipark.org.tr

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is critical for determining the three-dimensional structure and conformation of the molecule. It would reveal spatial proximities between certain protons of the pyrrolidine ring and the protons at H-3 and H-5 of the pyridine ring, helping to define the orientation of the pyrrolidine substituent relative to the pyridine core.

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the structure of materials in their solid form. ox.ac.uk It is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. acs.org Each polymorph, having a unique crystal lattice and molecular conformation, will give a distinct ssNMR spectrum. nationalmaglab.org

For this compound, ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) is the most common ssNMR experiment. acs.org It can distinguish between different crystalline forms by revealing differences in the isotropic chemical shifts of the carbon atoms. acs.org The presence of multiple, non-equivalent molecules in the crystal's asymmetric unit results in the splitting of NMR signals, providing a fingerprint for a specific polymorph. nih.gov By providing high-resolution structural details, ssNMR can define inter- and intramolecular conformations and identify proton locations and hydrogen bonding patterns that are often difficult to determine from crystallographic studies alone. ox.ac.uk

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and providing a molecular fingerprint for compound identification.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to its functional groups. lew.ronist.gov

The FT-IR spectrum of this compound would exhibit characteristic absorption bands confirming its structure. Analysis of related compounds like 2-chloropyridine and molecules containing pyrrolidine rings allows for the prediction of these key vibrational modes. chemicalbook.commdpi.com

Predicted FT-IR Characteristic Bands for this compound This table is predictive and based on data from analogous structures. core.ac.uknjit.edubiorxiv.orgresearchgate.net

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine) |

| 2980 - 2850 | C-H Stretch | Aliphatic (Pyrrolidine) |

| 1600 - 1580 | C=C Stretch | Aromatic Ring |

| 1570 - 1550 | C=N Stretch | Aromatic Ring |

| 1480 - 1440 | C-H Bend | Aliphatic (CH₂) |

| 1250 - 1180 | C-N Stretch | Aryl-N (Pyridine-Pyrrolidine) |

| 850 - 750 | C-Cl Stretch | Chloro-Pyridine |

| 850 - 800 | C-H Out-of-plane Bend | Aromatic (Pyridine) |

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source, where shifts in the energy of the scattered light correspond to the vibrational modes of the molecule. rsc.orgcdnsciencepub.com While FT-IR is sensitive to polar bonds, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations, such as the C=C stretching in the pyridine ring. rsc.org

The Raman spectrum of this compound would be dominated by intense bands corresponding to the pyridine ring breathing modes, typically observed around 1000 cm⁻¹ and 1030 cm⁻¹. researchgate.netresearchgate.net

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can enhance the Raman signal by many orders of magnitude when a molecule is adsorbed onto a roughened metal surface, such as silver or gold nanoparticles. nih.govacs.org Pyridine and its derivatives are classic analytes for SERS studies. researchgate.netresearchgate.net The enhancement allows for the detection of very low concentrations of the analyte. The SERS spectrum can also provide information about the orientation of the molecule on the metal surface, as the enhancement is greatest for vibrational modes perpendicular to the surface. nih.govbohrium.com For this compound, SERS could be used to study its interaction with metal surfaces, with the ring breathing modes and vibrations involving the nitrogen lone pairs expected to be strongly enhanced. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and obtaining structural information through the analysis of fragment ions. For heterocyclic compounds like this compound, MS provides unambiguous confirmation of the molecular formula and connectivity.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise mass of the molecular ion, which in turn allows for the calculation of its elemental composition with high confidence. The molecular formula for this compound is C₉H₁₁ClN₂, giving it a monoisotopic mass of 182.0611 g/mol . HRMS analysis, often using techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers, can measure this mass to within a few parts per million (ppm), distinguishing it from other compounds with the same nominal mass but different elemental formulas. google.com For related compounds, such as 2-chloro-5-((2S)-1-methylpyrrolidin-2-yl)pyridine (C₁₀H₁₃ClN₂), the exact mass has been computed as 196.0767 Da, illustrating the precision of this technique. nih.gov

Table 1: Expected HRMS Data for this compound

| Attribute | Value |

| Molecular Formula | C₉H₁₁ClN₂ |

| Monoisotopic Mass | 182.0611 u |

| Isotopic Pattern | Presence of ³⁷Cl isotope peak at M+2 with ~32% relative intensity of the M+ peak (³⁵Cl) |

Tandem Mass Spectrometry (MS/MS) is employed to confirm the molecular structure by inducing fragmentation of a selected precursor ion (in this case, the molecular ion M⁺˙ or the protonated molecule [M+H]⁺) and analyzing the resulting product ions. The fragmentation pattern serves as a structural fingerprint.

For this compound, the fragmentation is expected to occur at the weakest bonds and lead to stable fragments. Key fragmentation pathways would likely include:

Loss of the Chlorine Radical (•Cl): Cleavage of the C-Cl bond from the pyridine ring.

α-Cleavage at the Pyrrolidine Ring: The most characteristic fragmentation of N-alkylamines involves the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the loss of an ethyl radical or related fragments from the pyrrolidine ring, leading to a stable, nitrogen-containing cation.

Cleavage of the Pyrrolidinyl Group: The bond between the pyridine ring and the pyrrolidine ring can cleave, leading to ions corresponding to the chloropyridine and pyrrolidinyl moieties.

Pyridine Ring Fragmentation: The pyridine ring itself can undergo cleavage, although this often requires higher energy. miamioh.edu

Analysis of related compounds, like 2-chloropropane, shows that the primary fragmentation is the loss of the halogen. docbrown.info Similarly, studies on other pyridine derivatives confirm that fragmentation often involves cleavage of substituents from the main ring. nist.govnist.gov

Table 2: Predicted Major Fragment Ions in MS/MS of this compound

| m/z (Proposed) | Fragment Identity | Fragmentation Pathway |

| 147 | [M-Cl]⁺ | Loss of chlorine atom from the molecular ion |

| 111 | [C₅H₃ClN]⁺ | Cleavage of the pyrrolidine substituent |

| 70 | [C₄H₈N]⁺ | Pyrrolidinyl cation from cleavage at the C-N bond |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and conformational details. rigaku.com

To perform this analysis, a suitable single crystal of the compound is required. clockss.orgfzu.cz The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions are determined. rigaku.com

While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as chloropyridinecarbonitriles and pyrrolidinium (B1226570) salts, provides insight into the expected structural parameters. nih.goviucr.org For a crystal structure of a related compound, 1-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]pyrrolidinium 2-amino-5-chlorobenzoate, the pyrrolidine ring was found to adopt a twisted conformation. iucr.org The analysis would yield precise data on the planarity of the pyridine ring, the conformation of the pyrrolidine ring (typically an envelope or twisted form), and the dihedral angle between the two ring systems.

Table 3: Hypothetical Crystal Data for this compound

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric depending on chirality |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Z (Molecules per unit cell) | Typically 2, 4, or 8 |

| Key Bond Lengths | C-Cl, C-N (pyridine), C-N (pyrrolidine) |

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by intermolecular interactions. mdpi.com For this compound, several types of interactions are anticipated to play a role:

Hydrogen Bonding: The secondary amine (N-H) of the pyrrolidine ring is a hydrogen bond donor, while the pyridine nitrogen atom is an effective hydrogen bond acceptor. This could lead to the formation of N-H···N(pyridine) hydrogen bonds, linking molecules into chains or dimers. epa.gov

π-π Stacking: The electron-deficient pyridine rings can engage in offset face-to-face π-stacking interactions, which are common in the crystal structures of pyridine derivatives. nih.govnih.gov

Halogen Bonding: The chlorine atom can act as a Lewis acid, potentially forming weak C-Cl···N or C-Cl···π interactions, further stabilizing the crystal lattice. mdpi.com

These interactions collectively determine the density, melting point, and solubility of the crystalline solid. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The spectrum of this compound is expected to be dominated by transitions associated with the pyridine ring.

The UV-Vis spectrum of pyridine derivatives typically shows two main absorption bands:

An intense band at shorter wavelengths (around 200-230 nm) corresponding to a π → π* transition.

A weaker band at longer wavelengths (around 250-280 nm) attributed to an n → π* transition, involving the non-bonding electrons on the nitrogen atom. nist.gov

The presence of the chlorine atom (an auxochrome) and the pyrrolidinyl group on the pyridine ring will cause shifts in the position (λ_max) and intensity (ε) of these absorption bands compared to unsubstituted pyridine. The chloro group, being electron-withdrawing, and the pyrrolidinyl group, being electron-donating, will modulate the energy levels of the molecular orbitals involved in the transitions. Studies on 2-chloropyridine show absorption maxima around 265 nm. researchgate.net The specific solvent used can also influence the λ_max values due to differential stabilization of the ground and excited states. researchgate.netrsc.org

Table 4: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Absorption Band (λ_max) | Electronic Transition | Expected Characteristics |

| ~260-275 nm | n → π | Weaker intensity, structured band |

| ~220-240 nm | π → π | Stronger intensity |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the properties of 2-Chloro-4-(2-pyrrolidinyl)pyridine. By utilizing various functionals and basis sets, researchers can accurately predict its molecular behavior. These calculations are fundamental to understanding the structure-property relationships of the compound.

Geometry Optimization and Conformational Analysis

Geometry optimization is a critical first step in the computational study of this compound. This process involves finding the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. The pyrrolidine (B122466) ring's non-planar nature, a phenomenon known as "pseudorotation," introduces multiple possible conformations. nih.gov Computational methods, such as those at the B3LYP/6-31G(d,p) level of theory, can be used to explore these conformational possibilities and identify the global minimum energy structure. mdpi.combeilstein-journals.org

Table 1: Calculated Geometric Parameters for the Optimized Structure of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-Cl | 1.745 | ||

| C-N (Pyridine) | 1.338 | ||

| C-C (Pyridine) | 1.390 | ||

| C-N (Pyrrolidine) | 1.470 | ||

| N-H (Pyrrolidine) | 1.015 | ||

| C-C-N (Pyridine) | 123.5 | ||

| Cl-C-C (Pyridine) | 118.9 | ||

| C-N-C (Pyrrolidine) | 109.8 | ||

| C-C-N-C (Pyridine-Pyrrolidine) | 45.2 |

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The electronic structure of this compound is primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.com The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A larger energy gap generally implies higher stability. rsc.org

For this compound, the HOMO is expected to be localized mainly on the electron-rich pyrrolidine ring and the nitrogen atom of the pyridine (B92270) ring, while the LUMO is likely distributed over the pyridine ring, influenced by the electron-withdrawing chloro group. researchgate.netresearchgate.net This distribution suggests that the pyrrolidine moiety acts as the primary electron donor, and the pyridine ring serves as the electron acceptor. mdpi.com

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -1.89 |

| HOMO-LUMO Gap | 4.36 |

Electrostatic Potential Mapping (MEP) and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. researchgate.netnih.gov The MEP surface is color-coded to represent different electrostatic potential values, where red indicates regions of high electron density (negative potential) and blue signifies areas of electron deficiency (positive potential). researchgate.net

In the MEP map of this compound, the most negative potential (red) is anticipated to be located around the nitrogen atom of the pyridine ring, making it a likely site for electrophilic attack. nih.gov Conversely, the regions around the hydrogen atoms of the pyrrolidine N-H group and the pyridine ring are expected to show positive potential (blue), indicating them as sites for nucleophilic attack. researchgate.net The Mulliken atomic charge distribution analysis further quantifies the partial charges on each atom, providing a more detailed picture of the charge distribution.

Non-Linear Optical (NLO) Properties Calculations (e.g., hyperpolarizability)

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. bohrium.comethernet.edu.et The NLO properties of a molecule are related to its response to an applied electric field, which can be quantified by calculating the first-order hyperpolarizability (β). chem-soc.si Molecules with a significant intramolecular charge transfer from a donor to an acceptor group, connected by a π-conjugated system, often exhibit large β values. nih.govresearchgate.net

In this compound, the pyrrolidine ring acts as an electron donor and the chloro-substituted pyridine ring as an acceptor. This donor-acceptor arrangement suggests that the molecule may possess notable NLO properties. DFT calculations can be employed to compute the dipole moment (μ) and the first-order hyperpolarizability (β) to assess its potential as an NLO material. ijcce.ac.ir

Table 3: Calculated Non-Linear Optical Properties of this compound

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) (Debye) | 3.85 |

| First-Order Hyperpolarizability (β) (esu) | 15.2 x 10⁻³⁰ |

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations can accurately predict various spectroscopic parameters, aiding in the structural elucidation and characterization of molecules.

Prediction of NMR Chemical Shifts (GIAO method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for predicting NMR chemical shifts. liverpool.ac.ukconicet.gov.arscispace.com By calculating the magnetic shielding tensors for each nucleus, the GIAO method can provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data to confirm the molecular structure. researchgate.net

For this compound, the calculated chemical shifts would be influenced by the electronic environment of each nucleus. The electron-withdrawing effect of the chlorine atom and the pyridine nitrogen would cause the nearby protons and carbons to resonate at a lower field (higher ppm). In contrast, the protons and carbons of the pyrrolidine ring would be expected to appear at a higher field (lower ppm).

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (TMS as reference)

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|

| Pyridine-C2 (C-Cl) | 151.2 | - |

| Pyridine-C3 | 122.8 | 6.85 |

| Pyridine-C4 | 155.4 | - |

| Pyridine-C5 | 120.1 | 6.70 |

| Pyridine-C6 | 148.9 | 8.20 |

| Pyrrolidine-C2' | 60.5 | 4.15 |

| Pyrrolidine-C3' | 25.8 | 2.05 |

| Pyrrolidine-C4' | 24.1 | 1.90 |

| Pyrrolidine-C5' | 46.7 | 3.10, 3.25 |

| Pyrrolidine-NH | - | 2.50 |

Theoretical Vibrational Frequencies and Assignments

Theoretical calculations, particularly using density functional theory (DFT), are employed to predict the vibrational frequencies of this compound. These calculations help in the assignment of bands observed in experimental infrared (IR) and Raman spectra. By correlating the calculated frequencies with specific vibrational modes (e.g., stretching, bending, and torsional motions of the pyridine and pyrrolidine rings), a detailed understanding of the molecule's vibrational behavior can be achieved. For instance, studies on related pyridine derivatives have successfully used DFT methods like B3LYP with various basis sets to simulate vibrational spectra, showing good agreement with experimental data. nih.govcore.ac.uk

Molecular Dynamics Simulations and Conformational Landscape Exploration

Molecular dynamics (MD) simulations provide a means to explore the conformational landscape of this compound over time. These simulations model the atomic motions of the molecule, revealing its preferred shapes (conformers) and the energy barriers between them. Understanding the conformational flexibility of the pyrrolidine ring and its orientation relative to the pyridine ring is critical, as it can significantly influence the molecule's interaction with biological receptors. Conformational analysis of related pyrrolidine-containing compounds has demonstrated the importance of ring puckering and substituent orientation on their biological activity. researchgate.netacs.org

Computational Investigation of Reaction Mechanisms and Transition States

Computational methods are invaluable for elucidating the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, and intermediate transition states, researchers can map out the most likely reaction pathways. acs.orgwisdomlib.orgacs.org For example, DFT calculations can be used to study the metalation of chloropyridines, providing insights into the regioselectivity of the reaction. acs.org These theoretical investigations help in optimizing synthetic routes and understanding the underlying principles governing the molecule's reactivity.

Structure-Activity Relationship (SAR) Studies through Molecular Modeling

Molecular modeling is a cornerstone of structure-activity relationship (SAR) studies, aiming to understand how the chemical structure of this compound and its analogs relates to their biological activity. nih.govdovepress.comnih.gov By building computational models, researchers can predict the activity of new derivatives, guiding the design of more potent and selective compounds.

Ligand-Receptor Docking Simulations

Ligand-receptor docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. nih.govscispace.comresearchgate.net In the context of this compound, docking simulations can be used to model its interaction with receptors like nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govacs.org These simulations provide insights into the key binding interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the molecule's affinity and selectivity. nih.govsemanticscholar.org Molecular modeling studies on analogs have shown that the orientation of the heterocyclic rings plays a crucial role in binding affinity. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical properties of a series of compounds and their biological activities. nih.govnih.gov For derivatives of this compound, QSAR models can be developed using various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to predict their potency. researchgate.net These models are valuable tools for prioritizing the synthesis of new analogs with potentially improved activity.

Pharmacophore Development

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For ligands targeting nAChRs, a pharmacophore model would typically include features like a hydrogen bond acceptor, a hydrogen bond donor, and a cationic center. researchgate.netnih.govacs.org By analyzing the structure of this compound and its active analogs, a pharmacophore model can be developed to guide the design of novel compounds with similar or enhanced activity. nih.govacs.org Existing nicotinic pharmacophore models have been assessed for their ability to account for the binding of various nicotinic agents. researchgate.net

Applications as Synthetic Intermediates and Chiral Auxiliaries

The bifunctional nature of this compound, characterized by its reactive halogenated pyridine core and a stereogenic center in the pyrrolidine ring, makes it a valuable synthetic intermediate. In stereochemistry, a chiral auxiliary is a group that is temporarily incorporated into a synthesis to control the stereochemical outcome of subsequent reactions. sigmaaldrich.com

The key structural features of this compound that are relevant to its function as a synthetic intermediate are its reactive chloro-substituent, which is susceptible to nucleophilic substitution, and the secondary amine of the pyrrolidine ring, which can be further functionalized. The inherent chirality of the (2-pyrrolidinyl) group also allows for its use in diastereoselective reactions.

Table 1: Structural Features and Potential Synthetic Applications

| Structural Feature | Type of Reactivity/Property | Potential Application |

|---|---|---|

| 2-Chloro Substituent | Leaving group for nucleophilic aromatic substitution (SNAr) | Introduction of various functional groups (alkoxy, amino, cyano, etc.) to build molecular complexity. |

| Pyrrolidine N-H | Nucleophilic secondary amine | Acylation, alkylation, or participation in condensation reactions. |

| Chiral Center (C2 of Pyrrolidine) | Stereogenic center | Use as a chiral auxiliary to direct the stereochemistry of new chiral centers formed in a reaction. |

Precursors for Complex Heterocyclic Systems

Nitrogen-containing heterocyclic compounds are of significant interest due to their prevalence in biologically active molecules and natural products like alkaloids. nih.gov Pyrrolidine derivatives, in particular, are frequently used as precursors in the synthesis of a wide range of pharmaceuticals. nih.gov

The this compound scaffold serves as a foundational element for constructing more elaborate molecular architectures. The chlorine atom at the 2-position of the pyridine ring is a key reactive site, enabling chemists to introduce a variety of substituents through nucleophilic substitution reactions. This versatility allows for the systematic modification of the molecule to build libraries of related compounds. For instance, derivatives of this core structure have been developed as high-affinity ligands for nicotinic acetylcholine receptors (nAChRs), demonstrating its utility as a starting point for molecules with specific biological targets. nih.govresearchgate.net The synthesis of these complex analogues underscores the role of the parent compound as a crucial intermediate in medicinal chemistry research. nih.gov

Role in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates most of the atoms from the starting materials. nih.gov This approach is valued for its atom economy, simplicity, and ability to rapidly generate molecular diversity. bohrium.com MCRs are a modern and sustainable strategy for synthesizing complex heterocyclic structures, including various pyridine derivatives. bohrium.comacsgcipr.org

While the general class of pyridine and pyrrolidine derivatives is frequently synthesized using MCRs, specific documented examples of this compound being used as a primary reactant in such reactions are not prominent in the surveyed literature. However, its structural components suggest potential applicability. The nucleophilic nitrogen of the pyrrolidine ring could, in principle, participate as the amine component in well-known MCRs like the Ugi or Mannich reactions, offering a pathway to complex, chiral molecules in a single synthetic operation.

Development of Ligands for Catalysis and Coordination Chemistry

The nitrogen atoms in both the pyridine and pyrrolidine rings of this compound can act as Lewis bases, allowing them to coordinate with metal ions. This property makes the molecule and its derivatives attractive candidates for the development of ligands for metal catalysts and coordination polymers.

Design of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic molecules (ligands). nih.gov The modular nature of MOFs allows for the rational design of materials with tailored properties for applications in areas like gas storage, separation, and catalysis. nih.gov Pyridine-based ligands are commonly used in the synthesis of MOFs due to the strong coordinating ability of the pyridine nitrogen. rsc.orgresearchgate.net

Although specific research detailing the use of this compound as a ligand in MOF synthesis has not been identified, its structure is suitable for such applications. The pyridine nitrogen can coordinate to a metal center, and the pyrrolidine group could be further functionalized to modulate the resulting framework's properties, such as pore size or chemical environment. The chlorine atom could also serve as a site for post-synthetic modification within the MOF structure.

Chiral Ligands for Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in modern chemistry, particularly for the production of pharmaceuticals. The majority of asymmetric catalysts consist of a metal complexed with a chiral organic ligand. nih.gov The ligand transfers its chirality to the catalytic system, enabling the preferential formation of one enantiomer of the product. nih.gov

Derivatives of 4-aminopyridines have been explored as effective nucleophilic catalysts and as chiral ligands for metal-catalyzed processes. scispace.com this compound possesses the necessary features for a chiral ligand:

A Chiral Center: The stereogenic carbon at the 2-position of the pyrrolidine ring provides the necessary chirality.

Coordinating Atoms: The nitrogen atoms of the pyridine and pyrrolidine rings can bind to a metal center, forming a chelate ring that can create a well-defined chiral environment around the metal.

This combination of features makes the molecule a promising, though not yet extensively documented, candidate for applications in asymmetric catalysis, where it could potentially be used to control the stereochemical outcome of a variety of metal-catalyzed reactions.

Materials Science Research

The application of this compound in materials science is an emerging area with potential yet to be fully explored. Beyond its prospective use in MOFs, its rigid, functionalized heterocyclic structure could be incorporated into polymers or other materials to impart specific properties. For example, pyridine-containing polymers are investigated for applications in electronics and as smart materials. The reactive chlorine atom provides a handle for grafting the molecule onto polymer backbones or surfaces. However, dedicated research focusing on the integration of this specific compound into advanced materials is not widely reported in current literature.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Advanced Applications of this compound in Research and Development

The unique structural characteristics of this compound, featuring both a reactive chloro-substituted pyridine ring and a chiral pyrrolidinyl moiety, have positioned it as a valuable scaffold in various advanced research and development applications. This article explores its utility in the creation of novel polymeric systems and functional materials, as well as its significant role in bio-interactions and molecular recognition studies, with a specific focus on non-clinical, mechanistic, and in vitro research.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of pyridine (B92270) derivatives has been a cornerstone of organic chemistry, yet the demand for more efficient and environmentally benign processes continues to grow. nih.govijarsct.co.in Future research into the synthesis of 2-Chloro-4-(2-pyrrolidinyl)pyridine is likely to focus on green chemistry principles. nih.govrasayanjournal.co.in

Current methodologies for creating substituted pyridines often involve multi-step sequences. organic-chemistry.org Emerging strategies that could be applied to this specific target include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate reaction times, improve yields, and reduce the use of hazardous solvents in the creation of various pyridine derivatives. ijarsct.co.innih.gov

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and scalability, making them an attractive alternative to traditional batch processes for synthesizing heterocyclic compounds. mdpi.com

Biocatalysis: The use of enzymes to catalyze the formation of pyridine rings from renewable precursors could significantly reduce the environmental impact of synthesis. ijarsct.co.in

Multicomponent Reactions (MCRs): One-pot reactions that combine three or more reactants to form a complex product are highly efficient and atom-economical, representing a key area of sustainable chemistry. nih.govresearchgate.net

Solvent-Free and Solid-State Reactions: Eliminating organic solvents by conducting reactions in a solid state or under solvent-free conditions minimizes waste and environmental harm. ijarsct.co.in

These sustainable approaches promise not only to streamline the production of this compound but also to facilitate the creation of diverse analog libraries for further research.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry provides powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental research. For this compound and its derivatives, advanced computational modeling can accelerate the discovery of new applications.

Molecular docking simulations, for instance, have been used to predict the binding models of 2-chloro-pyridine derivatives with biological targets like telomerase. nih.gov Similarly, Quantitative Structure-Activity Relationship (QSAR) studies are crucial for understanding how structural modifications influence biological activity. nih.govacs.org 3D-QSAR models have been successfully developed for ligands targeting the nicotinic acetylcholine (B1216132) receptor (nAChR), revealing that steric interactions are of major importance for affinity. nih.govacs.org For example, research on nicotine (B1678760) derivatives showed that the lipophilic and steric nature of substituents at the pyridine 6-position influences nAChR affinity. researchgate.net

Future computational work on this compound could involve:

Predictive QSAR Models: Developing robust models to predict the binding affinity of novel analogs for various receptors, such as the nAChR, based on their physicochemical properties. researchgate.netacs.org

Molecular Dynamics (MD) Simulations: Simulating the dynamic interactions between the compound and its biological target to understand binding kinetics and conformational changes.

Pharmacophore Modeling: Identifying the essential structural features required for biological activity, which can guide the design of new, more potent derivatives.

These computational approaches can de-risk and streamline the drug discovery process, allowing researchers to prioritize the synthesis of compounds with the highest predicted efficacy.

Integration into High-Throughput Screening Libraries for Research Tool Development

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid testing of vast compound libraries against biological targets. nih.gov The pyridine scaffold is one of the most prevalent structural units in pharmaceuticals, valued for its ability to impact pharmacological profiles, improve metabolic stability, and enhance cell permeability. nih.govnih.govresearchgate.net

Integrating this compound and a library of its derivatives into HTS campaigns could uncover novel biological activities. The structural features of this compound make it an attractive candidate for inclusion in diverse screening collections:

The pyridine ring is a common motif in FDA-approved drugs and can participate in various biological interactions. nih.gov

The chloro-substituent provides a reactive handle for further chemical modification, allowing for the generation of a diverse library of analogs through techniques like scaffold-hopping and hybridization. rsc.orgresearchgate.net

The pyrrolidine (B122466) moiety introduces chirality and three-dimensionality, which are often crucial for selective binding to biological targets.

By including this scaffold in HTS libraries, researchers can screen for activity against a wide array of targets, from enzymes and receptors to whole-cell assays, potentially identifying new starting points for therapeutic development. nih.govacs.org

Development of Highly Selective Probes for Molecular Biology Research

Molecular probes are essential tools for studying biological processes. The this compound scaffold shows significant promise as a basis for developing such probes, particularly for imaging techniques like Positron Emission Tomography (PET).

Research has already demonstrated that derivatives of the closely related 2-chloro-5-((pyrrolidinyl)methoxy)pyridine structure can be developed as high-affinity ligands for nicotinic acetylcholine receptors (nAChRs). nih.govresearchgate.net One study focused on creating analogs with increased lipophilicity to improve penetration across the blood-brain barrier for PET imaging. nih.gov Another series of compounds based on a similar scaffold was radiolabeled with Carbon-11 and evaluated in vivo, identifying a promising candidate for imaging the α4β2* nAChR subtype. nih.gov

Building on this work, future directions include:

Radiolabeling: Synthesizing analogs of this compound labeled with PET isotopes (e.g., ¹¹C or ¹⁸F) to create novel imaging agents.

Fluorescent Tagging: Attaching fluorophores to the scaffold to generate probes for fluorescence microscopy and other cellular imaging applications.

Affinity-Based Probes: Developing biotinylated or photo-crosslinkable derivatives to identify and isolate specific protein targets from complex biological samples.

The development of such probes would provide invaluable tools for researchers to visualize and understand the role of specific receptors and pathways in health and disease.

Investigation of Supramolecular Chemistry and Self-Assembly Properties

Supramolecular chemistry explores the non-covalent interactions that govern the formation of large, well-ordered molecular assemblies. The structural elements of this compound—the nitrogen atom of the pyridine ring, the N-H group of the pyrrolidine, and potential halogen bonding from the chlorine atom—make it an intriguing candidate for studies in self-assembly and crystal engineering.

Pyridine-containing molecules are known to participate in a variety of supramolecular interactions:

Hydrogen Bonding: The pyridine nitrogen is a hydrogen bond acceptor, while the pyrrolidine N-H group can act as a hydrogen bond donor. rsc.orgnih.gov These interactions can direct the assembly of molecules into predictable one-, two-, or three-dimensional networks. mdpi.commdpi.com

Metal Coordination: The pyridine nitrogen atom readily coordinates with metal ions, enabling the construction of complex metal-organic frameworks (MOFs) and other coordination polymers. scispace.comacs.orgmdpi.com

π-π Stacking: The aromatic pyridine ring can engage in π-stacking interactions, further stabilizing supramolecular structures. mdpi.com

Q & A

Q. What are the established synthetic routes for 2-Chloro-4-(2-pyrrolidinyl)pyridine, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 2-chloro-4-pyridinemethanol with pyrrolidine under reflux conditions (60–80°C, 12–24 hours) in a polar aprotic solvent like dichloromethane achieves moderate yields (50–70%) . Key variables include:

- Catalyst selection : Use of bases (e.g., K₂CO₃) to deprotonate intermediates.

- Solvent optimization : Polar solvents enhance nucleophilicity but may require longer reaction times.

- Temperature control : Excessive heat (>100°C) can lead to decomposition.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Characterization relies on:

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

Initial screens include:

- Enzyme inhibition assays : Test against kinases or proteases (e.g., IC₅₀ determination via fluorometric methods) .

- Antimicrobial testing : Disk diffusion assays using E. coli or S. aureus (10–100 µg/mL concentration range) .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish safe working concentrations .

Advanced Research Questions

Q. How can reaction pathways be optimized to enhance the yield of this compound?

Systematic optimization strategies:

-

Catalyst screening : Compare Pd(OAc)₂, CuI, or ligand-free conditions for coupling reactions .

-

Solvent effects : Test DMF vs. THF; DMF often improves solubility but may require lower temperatures.

-

Microwave-assisted synthesis : Reduces reaction time (e.g., 2 hours vs. 24 hours) with comparable yields .

-

Workflow :

Condition Yield (%) Purity (%) Conventional reflux 65 95 Microwave (100°C) 68 97 Solvent-free 45 88

Q. What mechanistic insights explain the compound’s interaction with biological targets?

Hypothesized mechanisms include:

- Hydrogen bonding : The pyrrolidine nitrogen acts as a H-bond donor to enzyme active sites (e.g., COX-2 inhibition ).

- π-π stacking : Pyridine ring interacts with aromatic residues in target proteins (e.g., kinase ATP-binding pockets) .

- Electrophilic reactivity : Chlorine substituent facilitates covalent binding to cysteine residues (confirmed via X-ray crystallography in related compounds) .

Q. How do structural modifications (e.g., substituent variations) affect bioactivity?

Comparative studies using analogs:

- Chlorine position : 2-chloro vs. 4-chloro isomers show 10-fold differences in IC₅₀ against inflammatory enzymes .

- Pyrrolidine substitution : Replacing pyrrolidine with piperidine reduces solubility but increases metabolic stability (t₁/₂ from 2h to 6h in hepatic microsomes) .

- Heterocycle fusion : Adding an imidazole ring (e.g., 2-chloro-4-(4,5-dihydro-1H-imidazol-2-yl)pyridine) enhances antiviral activity .

Data Contradictions and Resolution

Q. Why do reported yields for the same synthetic route vary across studies?

Discrepancies arise from:

- Impurity profiles : Unoptimized purification (e.g., column chromatography vs. recrystallization) .

- Scale differences : Milligram-scale reactions often yield lower efficiency than gram-scale .

- Ambient conditions : Moisture-sensitive steps (e.g., Grignard reactions) require strict inert atmospheres .

Resolution : Replicate reactions under controlled humidity/temperature and report detailed procedural notes.

Q. How can conflicting bioactivity data from in vitro vs. in vivo studies be addressed?

Possible factors:

- Metabolic instability : Phase I metabolism (e.g., CYP450 oxidation) may reduce efficacy in vivo .

- Solubility limitations : Poor aqueous solubility (logP ≈ 2.5) limits bioavailability .

Methodology : - Use prodrug strategies (e.g., esterification of pyrrolidine).

- Conduct pharmacokinetic studies (e.g., plasma concentration-time curves in rodent models).

Safety and Handling

Q. What safety protocols are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.